8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that features a unique combination of fluorophenyl, piperidinyl, and imidazopurine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, including the formation of the imidazopurine core, introduction of the fluorophenyl group, and attachment of the piperidinyl ethyl side chain. Common synthetic methods include:
Cyclization reactions: Formation of the imidazopurine core through cyclization of appropriate precursors.
Nucleophilic substitution: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Amine alkylation: Attachment of the piperidinyl ethyl side chain through alkylation of piperidine derivatives
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions to modify the fluorophenyl or piperidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl or piperidinyl moieties.
Scientific Research Applications
8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for treating cancer, neurological disorders, and infectious diseases.
Biological Studies: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interaction with specific receptors or enzymes to modulate their activity.
Inhibition of enzymes: Inhibition of key enzymes involved in disease pathways.
Modulation of signaling pathways: Alteration of cellular signaling pathways to achieve therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic activities against cancer cell lines.
Piperidine derivatives: Widely used in drug discovery for their diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-24-18-17(19(29)28(21(24)30)12-11-25-9-3-2-4-10-25)27-14-13-26(20(27)23-18)16-7-5-15(22)6-8-16/h5-8H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJRZGJQJEFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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